Product packaging for Busulfan Propyl Mesylate(Cat. No.:)

Busulfan Propyl Mesylate

Cat. No.: B1157080
M. Wt: 382.47
Attention: For research use only. Not for human or veterinary use.
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Description

Busulfan Propyl Mesylate is a chemical entity primarily used as a reference standard in research and development. Reference standards are essential for identifying substances and conducting tests for purity in analytical laboratories, ensuring quality control and accurate results in scientific studies . The parent compound, Busulfan, is a well-characterized alkylating agent. Its primary mechanism of action involves the formation of reactive carbonium ions that alkylate DNA, leading to intra-strand and inter-strand cross-links, particularly between guanine and adenine bases. This DNA damage disrupts replication and transcription, ultimately triggering apoptosis in rapidly dividing cells . Busulfan has been widely used in clinical and research settings, especially as a myeloablative agent in conditioning regimens prior to hematopoietic stem cell transplantation . This product, this compound, is intended for research applications such as analytical method development and quality control testing. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₀H₂₂O₉S₃

Molecular Weight

382.47

Synonyms

4-((Methylsulfonyl)oxy)butyl 4-((Methylsulfonyl)oxy)butane-1-sulfonate;  4-Monomethanesulfonate-hydroxybutanesulfonic Acid 4’-Monomethanesulfonate-1-butanediol Ester

Origin of Product

United States

Mechanistic Insights at the Molecular and Cellular Levels

DNA Alkylation Chemistry of Busulfan (B1668071) Propyl Mesylate Analogs

The structure of busulfan, characterized by two methanesulfonate (B1217627) (mesylate) groups at opposite ends of a butane (B89635) chain, is central to its alkylating activity. nih.govmdpi.com These mesylate groups are excellent leaving groups, facilitating the chemical reactions that lead to DNA damage. mdpi.com

Busulfan and its analogs react directly with DNA through a nucleophilic substitution (SN2) reaction mechanism. nih.govoaes.ccmdpi.com In this type of reaction, the kinetics depend on the concentration of both the alkylating agent and the target DNA molecule. oaes.cc A nucleophilic site on a DNA base, such as an electron-rich nitrogen atom, attacks one of the terminal carbon atoms of the busulfan molecule. This attack leads to the displacement of a mesylate group and the formation of a covalent bond between the busulfan moiety and the DNA base. patsnap.com

The process of DNA alkylation is facilitated by the formation of highly reactive, positively charged carbonium ions. nih.gov Following the hydrolysis of the methanesulfonate groups, these electrophilic intermediates are generated, which can then readily react with the nucleophilic centers within the DNA molecule. nih.gov This reactivity is a key feature of busulfan's ability to chemically modify DNA. nih.gov

Busulfan analogs exhibit a notable specificity for certain nucleophilic sites within the DNA structure. The primary target for alkylation is the N7 position of guanine (B1146940). patsnap.comnih.gov This site is particularly susceptible to attack due to its high electron density and accessibility within the major groove of the DNA double helix. Studies have confirmed the regioselective alkylation at the guanine N7 position. nih.gov In addition to guanine, adenine (B156593) bases are also targets for busulfan-mediated alkylation, with modifications observed. mdpi.comnih.gov

Target DNA BasePrimary Site of Alkylation
GuanineN7 Position
AdenineN3 Position

This table summarizes the primary nucleophilic sites on DNA bases targeted by busulfan and its analogs.

Modes of DNA Damage Induced by Busulfan Propyl Mesylate Analogs

As bifunctional alkylating agents, busulfan and its analogs possess two reactive sites, enabling them to form cross-links within and between DNA strands. oaes.cc This cross-linking ability is a major contributor to their cytotoxic effects, as these lesions are particularly challenging for cellular DNA repair mechanisms. patsnap.comharvard.edu

Intrastrand cross-links involve the formation of a covalent bridge between two bases on the same strand of DNA. After the initial alkylation of one base (mono-alkylation), the second reactive end of the busulfan molecule can react with another nearby base on the same strand. nih.govnih.gov Research has demonstrated that busulfan induces these double-base lesions, primarily at 5'-GA-3' sequences, forming guanine-adenine cross-links. nih.govnih.gov To a lesser extent, guanine-guanine intrastrand cross-links are formed at 5'-GG-3' sequences. nih.govnih.gov

Interstrand cross-links (ICLs) are highly cytotoxic lesions that covalently link the two opposing strands of the DNA double helix. harvard.edu Busulfan is capable of forming these ICLs, which physically prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription. patsnap.comnih.govnih.gov The formation of an ICL occurs when the two reactive ends of a single busulfan molecule alkylate bases, such as guanine, on opposite DNA strands. patsnap.com The extensive DNA damage caused by ICLs can overwhelm cellular repair pathways, leading to the activation of programmed cell death. patsnap.com

Type of DNA DamageDescriptionCommon Base Sequences
Mono-adduct A single covalent bond between a busulfan analog and a DNA base. nih.govGuanine, Adenine
Intrastrand Cross-Link A covalent link between two bases on the same DNA strand. patsnap.comnih.gov5'-GA-3', 5'-GG-3'
Interstrand Cross-Link A covalent link between two bases on opposite DNA strands. patsnap.comnih.govGuanine-Guanine

This table details the different modes of DNA damage induced by busulfan and its analogs.

Formation of Mono-adducts

The cytotoxic effects of busulfan are initiated through the alkylation of DNA. This process is not instantaneous in forming cross-links but begins with the creation of mono-adducts. Busulfan, containing two reactive methanesulfonate groups, reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine. patsnap.com This initial reaction covalently attaches one end of the busulfan molecule to the DNA base, forming a mono-adduct.

Table 1: Characterized Busulfan-DNA Adducts (In Vitro)
Adduct TypeNumber IdentifiedMechanism
Mono-adducts11Initial alkylation of a single DNA nucleobase by one reactive group of busulfan. nih.gov
Cross-links4Subsequent reaction of the second reactive group, linking two nucleobases. nih.gov

Induction of DNA-Protein Cross-Links (e.g., with Histone Cysteine Residues)

Beyond forming adducts exclusively with DNA, busulfan and its analogs can induce the formation of DNA-protein cross-links (DPCs). These lesions covalently trap proteins onto the DNA strand, posing a significant obstacle to fundamental cellular processes. Studies on a series of dimethanesulphonates, the chemical class to which busulfan belongs, have demonstrated their ability to cross-link nucleohistones to their associated DNA. nih.gov

A specific and significant target for this cross-linking activity is Histone H3. Research has shown that dimethanesulphonates react with the cysteine residue at position 114 (Cys 114) of histone H3. nih.gov One analog, octamethylene dimethanesulphonate, was found to cross-link histone H3 directly to DNA via this sulphydryl group. nih.gov This covalent linkage of a core chromatin component to DNA represents a severe form of damage. The reactivity of busulfan is not limited to cysteine; studies have also detected busulfan adducts on aspartic acid, glutamic acid, and histidine residues of other proteins, such as human serum albumin and hemoglobin, highlighting its broader capacity to form protein adducts. nih.gov

Cellular Consequences of DNA Alkylation by this compound Analogs

The formation of DNA adducts and cross-links by busulfan initiates a cascade of cellular responses that disrupt normal function and can ultimately lead to cell death.

Disruption of DNA Replication and RNA Transcription

A primary consequence of busulfan-induced DNA damage is the physical obstruction of DNA processing. The formation of interstrand and intrastrand cross-links effectively staples the DNA strands together or creates bulky lesions. patsnap.com These cross-links prevent the DNA double helix from unwinding, a step that is essential for both DNA replication and RNA transcription. patsnap.comnih.gov By preventing strand separation, these lesions act as a direct block to the polymerases that carry out these vital processes. nih.gov The inhibition of transcription subsequently leads to a downstream failure in producing necessary proteins. nih.gov This halt in the fundamental processes of genetic expression and duplication is a major contributor to the cytotoxic effect of the compound. patsnap.comnih.gov

Inhibition of Protein Synthesis

The disruption of RNA transcription by DNA cross-links directly impacts protein synthesis. nih.gov Since transcription—the process of creating messenger RNA (mRNA) from a DNA template—is physically blocked, the cell cannot produce the templates required for translation into proteins. This leads to a global inhibition of protein synthesis, which affects all cellular functions that depend on the production of new proteins, including cellular repair, growth, and signaling.

Triggering of Apoptotic Pathways

When DNA damage is extensive and cannot be repaired, cells can initiate programmed cell death, or apoptosis. Busulfan is a potent inducer of apoptosis. nih.gov The presence of DNA-DNA interstrand cross-links that cannot be resolved by the cell's repair machinery serves as a powerful trigger for this process. nih.gov

Multiple apoptotic signaling pathways are activated in response to busulfan treatment:

p53-Mediated Apoptosis : The tumor suppressor protein p53 plays a key role in the DNA damage response. nih.gov When damage is overwhelming, p53 can mediate the activation of pro-apoptotic proteins, driving the cell towards apoptosis. patsnap.comresearchgate.net

Intrinsic Mitochondrial Pathway : Busulfan has been shown to trigger the intrinsic, or mitochondrial-dependent, apoptotic pathway. nih.gov This involves the depolarization of the mitochondrial membrane and a shift in the balance of Bcl-2 family proteins. Specifically, levels of the anti-apoptotic protein Bcl-2 decrease, while levels of the pro-apoptotic protein Bax increase, leading to the activation of executioner caspase-3. nih.gov

Table 2: Key Molecular Events in Busulfan-Induced Apoptosis
Pathway ComponentEffect of BusulfanOutcome
p53Activated in response to DNA damage. patsnap.comnih.govInitiation of apoptotic cascade.
Bcl-2Expression decreased. nih.govReduced inhibition of apoptosis.
BaxExpression increased. nih.govPromotion of mitochondrial membrane depolarization.
Caspase-3Activated. nih.govExecution of programmed cell death.

Overwhelming of Endogenous DNA Repair Mechanisms

While cells possess sophisticated DNA repair mechanisms to deal with damage, the sheer volume and complexity of the lesions created by busulfan can overwhelm this machinery. patsnap.com The cell activates various DNA repair pathways in response to the initial alkylation. patsnap.com However, the extensive damage, particularly the formation of interstrand cross-links and DNA-protein cross-links, often surpasses the repair capacity. patsnap.comnih.gov This leads to an accumulation of lethal DNA lesions, such as double-strand breaks. patsnap.com The failure of repair systems like nucleotide excision repair (NER), base excision repair (BER), and mismatch repair (MMR) to adequately correct the damage ultimately forces the cell into an apoptotic pathway. nih.govpharmgkb.org

Selective Cellular Toxicity at a Mechanistic Level

The therapeutic efficacy of alkylating agents like this compound in certain hematological contexts is underpinned by their ability to selectively target specific cell populations. This selectivity is not a broad-spectrum effect but rather a nuanced process dictated by the intrinsic molecular and cellular characteristics of the target cells.

Selective Toxicity for Early Myeloid Precursor Cells

Busulfan and its analogues exhibit a well-documented selective toxicity towards early myeloid precursor cells. nih.gov This preferential cytotoxicity is a key factor in its clinical application, particularly in conditioning regimens prior to hematopoietic stem cell transplantation. The mechanistic basis for this selectivity is multifactorial, arising from a convergence of factors including cellular metabolism, DNA repair capacity, and the proliferative state of the cells.

At its core, this compound is a DNA alkylating agent. Following systemic absorption, it forms highly reactive carbonium ions that covalently bind to DNA, primarily at the N7 position of guanine. kinxcdn.com This interaction leads to the formation of DNA adducts and inter-strand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. kinxcdn.com

The heightened sensitivity of early myeloid precursors to this process can be attributed to several key factors:

Detoxification Pathways: The primary route for the detoxification of busulfan is through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). kinxcdn.com Different hematopoietic cell lineages exhibit differential expression of GST isozymes. nih.govresearchgate.net Research indicates that early myeloid precursors may have lower intrinsic levels of GSH or reduced activity of specific GST isozymes, such as GSTA1, GSTM1, and GSTP1, which are known to be involved in busulfan metabolism. nih.govresearchgate.net This diminished detoxification capacity leads to higher intracellular concentrations of the active drug, resulting in more extensive DNA damage.

DNA Repair Capacity: The ability of a cell to repair DNA damage is a critical determinant of its survival following exposure to alkylating agents. Studies have suggested that hematopoietic stem cells (HSCs) and their early progenitors may have distinct DNA damage response (DDR) pathways. oup.comnih.gov While quiescent HSCs have down-regulated expression of many DNA repair genes, they can upregulate these pathways upon entering the cell cycle. nih.gov In contrast, rapidly proliferating myeloid precursors may have a DDR that is more easily overwhelmed by the extensive DNA damage induced by busulfan, leading to a higher likelihood of apoptosis. Human hematopoietic stem cells, in comparison to their subsequent progenitors, have been shown to exhibit delayed DNA double-strand break rejoining and attenuated expression of DNA repair genes, which could paradoxically make the more committed and rapidly dividing myeloid precursors more vulnerable when their repair mechanisms are saturated. oup.com

Proliferative State: Early myeloid progenitor cells are, by their nature, a highly proliferative population. This constant state of cell division means that their DNA is more frequently unwound and accessible for alkylation by this compound. The disruption of DNA replication is a primary mechanism of busulfan's cytotoxicity, making these rapidly dividing cells particularly susceptible.

These factors create a therapeutic window where early myeloid precursor cells are preferentially eliminated, while the more quiescent hematopoietic stem cell pool is relatively spared, allowing for subsequent hematopoietic reconstitution.

Mechanistic FactorImpact on Early Myeloid Precursor CellsConsequence for this compound Sensitivity
Glutathione S-Transferase (GST) Activity Potentially lower expression and/or activity of key GST isozymes (e.g., GSTA1, GSTM1). nih.govresearchgate.netReduced detoxification of the drug, leading to higher intracellular concentrations and increased DNA alkylation.
Intracellular Glutathione (GSH) Levels May have lower baseline levels of this critical antioxidant and drug-conjugating molecule.Decreased capacity to neutralize the reactive electrophilic intermediates of the drug.
DNA Damage Response (DDR) While HSCs have robust repair potential, the high rate of DNA damage in rapidly dividing precursors can overwhelm their repair capacity. oup.comnih.govAccumulation of lethal DNA lesions, triggering apoptosis.
Cellular Proliferation Rate High rate of cell division.Increased accessibility of DNA to alkylation during replication, enhancing the cytotoxic effect.

Synthetic Methodologies and Chemical Structure Activity Relationships Sar

General Synthetic Pathways for Busulfan (B1668071) and Related Dimethanesulfonate Esters

Busulfan, an alkylating agent belonging to the class of bifunctional methanesulfonate (B1217627) esters, is characterized by two methanesulfonate groups at opposite ends of a butane (B89635) chain. nih.gov This structure facilitates the alkylation of DNA, a mechanism central to its therapeutic effect. nih.govopenmedicinalchemistryjournal.com The synthesis of busulfan and its analogs generally involves the esterification of a corresponding diol with methanesulfonyl chloride. ulisboa.ptnih.gov

The primary and most established method for synthesizing busulfan involves the reaction of 1,4-butanediol (B3395766) with methanesulfonyl chloride. ulisboa.ptnih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. openmedicinalchemistryjournal.comulisboa.pt

The synthesis process can be summarized as follows:

1,4-butanediol is dissolved in a suitable solvent, such as dichloromethane (B109758) or pyridine. openmedicinalchemistryjournal.comulisboa.pt

The solution is cooled, often to 0°C in a water bath. openmedicinalchemistryjournal.com

Methanesulfonyl chloride is then added dropwise to the mixture while stirring. openmedicinalchemistryjournal.comresearchgate.net

The reaction mixture is stirred for several hours at room temperature to allow for the completion of the esterification. openmedicinalchemistryjournal.comresearchgate.net

Following the reaction, water is added to neutralize any remaining methanesulfonyl chloride. openmedicinalchemistryjournal.com

The busulfan product, which may precipitate, is then isolated and purified. openmedicinalchemistryjournal.com

An alternative approach utilizes methanesulfonic anhydride (B1165640) in place of methanesulfonyl chloride, which avoids the generation of chlorine-containing byproducts. google.com This method also employs a base and a solvent like acetone (B3395972) or tetrahydrofuran (B95107) and is conducted under a nitrogen atmosphere to ensure an inert environment. google.com

ReactantsReagents/SolventsKey ConditionsProductReference
1,4-butanediol, Methanesulfonyl chloridePyridine0°C to room temperature, 6 hours stirringBusulfan openmedicinalchemistryjournal.com
1,4-butanediol, Methanesulfonyl chlorideTriethylamine, DichloromethaneRoom temperatureBusulfan ulisboa.pt
1,4-butanediol, Methanesulfonic anhydrideTriethylamine, AcetoneNitrogen atmosphereBusulfan google.com

Structural Modifications and their Impact on Chemical Reactivity

The replacement of the sulfur atoms within the methanesulfonate groups of busulfan with nitrogen atoms would fundamentally alter the chemical nature of the compound. While specific studies on the direct replacement of sulfur with nitrogen in the busulfan methanesulfonate group are not prevalent in the provided search results, the general principles of chemical reactivity suggest significant changes. Nitrogen-containing functional groups, such as sulfonamides where a sulfur is bonded to a nitrogen, exhibit different electronic properties and reactivity compared to sulfonate esters. researchgate.net The electron-withdrawing nature of the group attached to the sulfonamide nitrogen can influence the stability and leaving group potential. researchgate.net The introduction of nitrogen could also create opportunities for different biological interactions, as nitrogen atoms can participate in hydrogen bonding. mdpi.com The replacement of sulfur with nitrogen in analogous heterocyclic systems has been shown to significantly alter the electronic structure and properties of the resulting compounds. nih.gov

The introduction of amino groups into the busulfan structure can have a profound effect on its chemical reactivity. Amino groups are nucleophilic and can react with electrophilic centers. The reactivity of an amino group is influenced by its chemical environment, including pH. mdpi.com If an amino group is incorporated into the alkyl chain of a busulfan analog, it could potentially modulate the alkylating activity of the molecule. The basicity of the amino group could influence intramolecular reactions or alter the solubility and distribution of the compound. The reaction of amino acids with reactive species highlights that the amino group is a primary site for chemical modification. mdpi.com

Geometrical Considerations in Alkylating Activity of Analogs

Impact of Distance between Alkylating Carbons

The distance between the two electrophilic carbon atoms at the ends of the alkyl chain in busulfan analogs is a key determinant of the molecule's ability to form cross-links with DNA. This distance is primarily governed by the length of the alkane chain separating the two mesylate groups.

For instance, a comparison of various dimethanesulfonate compounds revealed that their diverse cytotoxic effects were better correlated with the plasma levels achieved rather than the structural properties like the distance and orientation of the two alkylating groups. This indicates that factors influencing absorption, distribution, metabolism, and excretion (ADME) can overshadow the subtle differences in the spatial arrangement of the reactive centers.

Despite this, the synthesis of novel long-chain alkanediol dimethanesulphonates continues to be an area of interest. In one study, two such analogs of busulfan were synthesized and evaluated for their in vitro cytotoxicity against several solid tumor cell lines. Among the tested compounds, 2-tetradecylbutane-1,4-diol dimethanesulphonate was found to be the most active. nih.gov This finding, while not part of a systematic study varying the chain length, suggests that modifications to the alkyl backbone can indeed influence cytotoxic potency, although the optimal distance for all cell types and conditions remains to be elucidated.

The following table provides examples of busulfan analogs with varying distances between their alkylating carbons, although a direct quantitative relationship with activity is not firmly established.

Compound NameAlkyl Chain StructureNumber of Carbon Atoms in the Main Chain
BusulfanButane4
DimethylbusulfanSubstituted Butane4
HepsulfamSubstituted Hexane6
2-Tetradecylbutane-1,4-diol dimethanesulphonateSubstituted Butane4 (with a long alkyl side chain)

Influence of Distance between Mesylate Oxygens

The distance between the oxygen atoms of the two mesylate leaving groups is another geometrical parameter that could theoretically influence the alkylating activity of busulfan analogs. This distance is determined by the conformation of the sulfonate ester groups. While the distance between the alkylating carbons has been a subject of some investigation, the specific impact of the distance between the mesylate oxygens on the biological activity of busulfan analogs is not well-documented in the scientific literature.

The primary role of the mesylate group is to act as a good leaving group, facilitating the nucleophilic attack by DNA bases on the terminal carbon atoms of the alkyl chain. The spatial orientation of the mesylate groups could potentially influence the rate of the alkylation reaction and the accessibility of the electrophilic centers to the target sites on DNA. However, studies focusing on the structure-activity relationships of busulfan analogs have predominantly centered on the nature of the alkyl backbone and the distance it creates between the reactive carbons.

Research that has explored the geometrical aspects of busulfan analogs has not found a definitive correlation between the orientation of the alkylating groups and biological activity. This suggests that any subtle variations in the distance between the mesylate oxygens due to conformational changes may not be a primary driver of the cytotoxic efficacy, especially when compared to the more significant contributions of pharmacokinetics and metabolism. As such, this remains an area with a lack of detailed research findings.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical and in Vitro Systems

In Vitro and Preclinical Metabolic Pathways of Busulfan (B1668071) Propyl Mesylate Analogs

The metabolism of busulfan is extensive, with initial metabolism occurring primarily in the liver. It is predominantly metabolized through conjugation with glutathione (B108866), a process that can happen spontaneously or be catalyzed by enzymes. The resulting conjugate then undergoes further significant oxidative metabolism. Less than 2% of the parent drug is excreted unchanged in the urine.

Busulfan's primary metabolic pathway involves conjugation with the endogenous tripeptide glutathione (GSH). This reaction can occur non-enzymatically or be catalyzed by Glutathione S-transferase (GST) enzymes. The process disrupts the cellular redox equilibrium, leading to oxidative stress. The conjugation of busulfan with GSH forms a positively charged sulfonium (B1226848) ion.

In vitro studies using purified human GST isoforms have characterized their busulfan-conjugating activity. GSTA1-1 has been identified as the major isoform responsible for catalyzing this reaction in the human liver. Other isoforms, such as GSTM1 and GSTP1, also contribute to this metabolic process. The rate of formation for the thiophenium ion, the main product of this conjugation, increases linearly with the busulfan concentration for all tested GST isoforms.

Table 1: In Vitro Activity of Human GST Isoforms in Busulfan Conjugation
GST IsoformRelative Conjugating Activity (Vmax/KM)Source
GSTA1-1Highest activity (7.95 µL/min/mg protein)
GSTM1-146% of GSTA1-1 activity
GSTP1-118% of GSTA1-1 activity

Following its initial conjugation with glutathione, the resulting sulfonium ion undergoes further metabolism via the mercapturic acid pathway. This pathway involves a series of enzymatic steps, including the actions of gamma-glutamyl transferase and dipeptidases, to convert the glutathione conjugate into a cysteine conjugate.

Alternatively, the sulfonium ion can undergo a β-elimination reaction to produce tetrahydrothiophene (B86538) (THT). The cysteine S-conjugate can also lead to the formation of THT. THT is then further oxidized to form tetrahydrothiophene 1-oxide, which is subsequently oxidized to sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). A final oxidation step converts sulfolane to 3-hydroxysulfolane. These metabolites are the major forms detected in urine in preclinical models. Studies in rats identified 3-hydroxysulfolane, tetrahydrothiophene 1-oxide, and sulfolane as the primary urinary metabolites, confirming the importance of the sulfonium ion conjugate in the metabolic cascade.

Table 2: Major Urinary Metabolites of Busulfan in Rats
MetabolitePercentage of Dose Excreted in UrineSource
3-hydroxysulfolane39%
Tetrahydrothiophene 1-oxide20%
Sulfolane13%
Unchanged Busulfan6%

While GSTs are central to the initial step of busulfan metabolism, other oxidative enzymes play a crucial role in the subsequent clearance of its metabolites. Specifically, cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) are involved in the oxidation of tetrahydrothiophene (THT).

In vitro investigations using human liver microsomes demonstrated a rapid clearance of THT. Studies with recombinant microsomal enzymes revealed that FMO3 exhibits the highest intrinsic clearance for THT. Several CYP enzymes, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, also contribute to THT metabolism. Inactivation of FMO3 in microsomes reduced THT disappearance by 44%, whereas CYP inhibition resulted in a 9% reduction, indicating that FMO3 is the main enzyme in this metabolic step, with a smaller contribution from CYPs.

Table 3: Enzymes Involved in Tetrahydrothiophene (THT) Metabolism In Vitro
Enzyme FamilySpecific EnzymesRoleSource
FMOFMO3Highest intrinsic clearance for THT
CYPCYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2E1, CYP3A4Contribute to THT clearance

Mechanisms of Pharmacokinetic Interactions in Cellular Models

Pharmacokinetic interactions involving busulfan have been investigated in various in vitro and cellular models, often focusing on the modulation of the enzymes responsible for its metabolism and the metabolism of its downstream metabolites.

The potential for busulfan to directly affect CYP enzymes has been explored. In human liver microsomes, busulfan did not inhibit the CYP3A4-mediated oxidation of a probe substrate at concentrations up to 203 μM. However, interactions can occur when other drugs modulate the enzymes involved in the metabolism of busulfan's metabolites. For example, valproic acid is known to inhibit several CYP450 enzymes, including CYP2C9 and CYP3A4, which are involved in the metabolism of THT. Co-administration of a CYP inhibitor could therefore reduce the clearance of busulfan by inhibiting the downstream metabolism of its THT metabolite. One pediatric study, however, did not find significant changes in busulfan clearance when co-administered with medications known to alter the CYP3A4 or CYP2C9 pathways.

The potential for drug-drug interactions at the level of cytosolic metabolism has been demonstrated in vitro. An in vitro study using rat liver subcellular fractions investigated the interaction between busulfan and valproic acid. In these experiments, significant reductions in busulfan levels were observed when incubated in S9 and cytosolic fractions, but not in microsomal fractions. However, in the presence of valproic acid, busulfan levels in the S9 fraction remained unchanged, indicating an inhibition of its metabolism. This suggests a potential metabolic interaction occurring in the cytosolic fraction, possibly due to competition for the same metabolic enzyme or a required co-factor.

Influence on Drug Efflux Transporters (e.g., P-glycoprotein, BCRP)

In preclinical and in vitro systems, the role of drug efflux transporters in the disposition of busulfan is an area of ongoing investigation. While the primary route of metabolism is well-established through conjugation with glutathione, evidence suggests that ATP-binding cassette (ABC) transporters may also contribute to its pharmacokinetics. nih.govnih.gov The potential for interactions is particularly noted with P-glycoprotein (P-gp, encoded by the ABCB1 gene) and possibly other multidrug resistance (MDR) transporters. nih.govnih.gov

Population Pharmacokinetic (PopPK) Modeling Principles (excluding clinical applications)

Population pharmacokinetic (PopPK) models are instrumental in characterizing the pharmacokinetic properties of busulfan and identifying sources of variability in preclinical studies. These models provide a mathematical framework to describe the concentration of the drug in the body over time.

Compartmental Models (One- and Two-Compartment)

The pharmacokinetics of busulfan are most commonly described using either a one- or a two-compartment model. semanticscholar.orgmdpi.comnih.govnih.gov

One-Compartment Model: In its simplest form, a one-compartment model treats the body as a single, uniform unit into which the drug distributes. nih.govclinpgx.org This model is often sufficient to describe the plasma concentration-time data and has been successfully used in various pharmacokinetic analyses. semanticscholar.orgnih.gov

Two-Compartment Model: More complex analyses often find that a two-compartment model provides a better fit for the data. mdpi.comnih.govnih.govnih.gov This model consists of a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues). researchgate.net The drug is administered into and eliminated from the central compartment, and distributes to and from the peripheral compartment. researchgate.net Several recent PopPK studies have confirmed that a two-compartment model adequately describes busulfan's distribution. mdpi.comnih.govnih.gov For example, a study developing a PopPK model for intravenous busulfan found a two-compartment linear model best described the data. mdpi.comnih.gov

First-Order Elimination and Time-Varying Clearance Models

The elimination of busulfan from the central compartment is typically modeled as a first-order process, meaning the rate of elimination is directly proportional to the drug concentration. semanticscholar.orgclinpgx.orgnih.gov This is a common feature in the majority of busulfan PopPK models. nih.gov

However, a key observation in busulfan pharmacokinetics is that its clearance can change over time, a phenomenon known as time-varying clearance. nih.govresearchgate.net Busulfan clearance has been reported to decrease over the course of therapy. researchgate.net This change is thought to be due to the depletion of intracellular glutathione, which is essential for busulfan's primary metabolic pathway. researchgate.netresearchgate.net Some advanced PopPK models incorporate this feature, for instance, by modeling a reduction in clearance on subsequent days of administration or by developing semi-mechanistic models that simulate an additional compartment representing glutathione depletion to predict the reduction in clearance. nih.govresearchgate.netresearchgate.net A systematic review of PopPK models found that while first-order elimination was used in 69% of models, time-varying clearance was used in 26%. nih.gov

Inter-Individual and Between-Occasion Variability in Preclinical Contexts

A hallmark of busulfan pharmacokinetics is the significant variability observed between different subjects (inter-individual variability, IIV) and within the same subject on different occasions (inter-occasion variability, IOV). nih.govnih.govnih.gov PopPK models are crucial for quantifying these sources of variation.

Inter-Individual Variability (IIV): Substantial IIV is consistently reported for busulfan clearance. nih.gov A systematic review found a median between-subject variability for clearance of 20%. nih.gov In one pediatric model, the IIV for clearance and volume of distribution was found to be 28% and 41%, respectively. nih.gov This variability can be attributed to a range of factors, including genetics, age, and body weight. page-meeting.orgsemanticscholar.org

Between-Occasion Variability (BOV): Also referred to as intra-individual variability, BOV describes fluctuations in pharmacokinetic parameters within the same individual at different times. For busulfan, significant IOV in clearance has been observed, with a median value of 11% reported in a systematic review. nih.gov One study quantified the coefficient of variation for IOV to be 13.1% for clearance and 10.6% for volume of distribution. nih.gov This day-to-day variability can lead to changes in drug exposure and is an important consideration in pharmacokinetic modeling. nih.gov

Pharmacogenomic Influences on Busulfan Propyl Mesylate Metabolism

Genetic variations, particularly in enzymes responsible for drug metabolism, can significantly influence the pharmacokinetics of busulfan. The most extensively studied of these are polymorphisms in the Glutathione S-Transferase (GST) family of enzymes.

Impact of Glutathione S-Transferase A1 (GSTA1) Polymorphism on Clearance

Busulfan is primarily metabolized in the liver through conjugation with glutathione, a reaction catalyzed by GST enzymes. nih.govpharmgkb.org The GSTA1 isoform is the predominant enzyme responsible for this metabolic pathway. pharmgkb.orgmdpi.com Genetic polymorphisms in the GSTA1 gene have been shown to significantly impact busulfan clearance, thereby accounting for a portion of the large inter-individual variability observed in its pharmacokinetics. clinpgx.orgclinpgx.org

The most commonly studied polymorphism involves variants in the promoter region of the GSTA1 gene, which are designated as haplotypes A (wildtype) and *B (variant). The GSTA1B allele is considered a loss-of-function allele. mdpi.comnih.gov Individuals carrying the GSTA1*B allele generally exhibit lower GSTA1 enzyme activity, leading to decreased busulfan metabolism and consequently, reduced clearance and higher systemic exposure (Area Under the Curve, AUC). clinpgx.orgnih.govnih.gov

Multiple studies have demonstrated a clear correlation between GSTA1 genotype and busulfan pharmacokinetic parameters. For instance, patients heterozygous for the variant (GSTA1A/B) or homozygous (GSTA1B/B) show significantly lower clearance compared to wildtype (GSTA1A/A) individuals. clinpgx.orgnih.gov One study reported that clearance decreased by 15% in individuals with GSTA1 variants compared to wild-type. clinpgx.org Another study found that the clearance for carriers of GSTA1B/B, A/B, and A/A genotypes was 166 ± 31, 187 ± 37, and 207 ± 47 mL/min, respectively. nih.gov

The following interactive table summarizes findings from a study investigating the effect of GSTA1 polymorphism on busulfan pharmacokinetics in a pediatric Asian population. mdpi.com

Molecular and Cellular Mechanisms of Resistance

Enzymatic Detoxification Mechanisms

The primary route for the detoxification of busulfan (B1668071) is through enzymatic conjugation, which renders the compound less toxic and facilitates its excretion from the cell.

Overexpression of Glutathione (B108866) S-Transferase (e.g., MGST2)

A crucial mechanism of resistance involves the overexpression of Glutathione S-Transferase (GST) enzymes. These enzymes catalyze the conjugation of busulfan with glutathione (GSH), a critical step in its detoxification. The only known pathway for busulfan clearance is through GST-mediated conjugation.

Research using a fibroblast cell line model demonstrated that the overexpression of specific human GSTs can confer resistance to busulfan. Notably, Microsomal Glutathione S-Transferase 2 (MGST2) has been identified as a key player. In studies involving chronic exposure to busulfan, cells overexpressing MGST2 showed a reproducible twofold selective advantage for survival compared to control cells. In contrast, the overexpression of other GST isoforms, such as GSTA1 and GSTP1, did not have a significant effect on busulfan resistance in the same assays. This highlights the specific role of MGST2 in mediating resistance to this particular alkylating agent.

EnzymeEffect on Busulfan ResistanceSelective Advantage
MGST2 Confers resistance~2-fold
GSTA1 No significant effectNone observed
GSTP1 No significant effectNone observed

This table summarizes the effects of overexpressing different Glutathione S-Transferase (GST) isoforms on cellular resistance to busulfan, based on fibroblast cell line studies.

Increased Glutathione (GSH) Levels

Glutathione (GSH) is an essential co-substrate in the GST-catalyzed detoxification of busulfan. nih.gov Consequently, the intracellular concentration of GSH is a critical determinant of a cell's capacity to neutralize the drug. Busulfan's metabolism is primarily dependent on its conjugation with glutathione, a reaction that can occur spontaneously but is significantly accelerated by GSTs. nih.gov

Elevated intracellular levels of GSH can, therefore, contribute to busulfan resistance by increasing the rate of its detoxification. A higher availability of GSH ensures that the enzymatic machinery, particularly GSTs, can efficiently conjugate and neutralize the active busulfan molecules before they can cause significant DNA damage. nih.govyoutube.com This leads to a reduction in the cytotoxic efficacy of the drug. Depletion of cellular GSH has been observed in patients undergoing high-dose busulfan treatment, suggesting that the availability of this tripeptide is a rate-limiting factor in the drug's clearance.

DNA Repair Efficacy in Resistant Cellular Phenotypes

Busulfan exerts its cytotoxic effects by alkylating DNA, forming interstrand and intrastrand cross-links that block DNA replication and transcription, ultimately triggering apoptosis. patsnap.com An enhanced capacity to repair this DNA damage is a hallmark of resistance in certain cellular phenotypes.

Studies utilizing busulfan-sensitive and -resistant Yoshida sarcoma cell lines have provided direct evidence for this mechanism. Using the technique of alkaline elution to detect DNA interstrand cross-links, researchers observed significant differences in repair capabilities. In the resistant cell line, busulfan-induced DNA cross-links were effectively removed within 6 hours of treatment. In contrast, the sensitive parent cells showed no removal of these cross-links even after 24 hours. This temporal difference in DNA repair correlated directly with cell survival and the frequency of chromosomal aberrations, which was fourfold higher in the sensitive cells. These findings indicate that the efficiency of DNA cross-link repair is a critical factor in determining cellular resistance to busulfan.

Cell Line PhenotypeDNA Cross-Link RepairChromosomal Aberrations
Busulfan-Resistant Cross-links removed within 6 hoursLow levels
Busulfan-Sensitive No cross-link removal after 24 hours4-fold higher levels

This table compares the DNA repair efficacy and resulting genetic damage in busulfan-resistant and -sensitive Yoshida sarcoma cells.

Other DNA repair pathways, such as mismatch repair (MMR) and base excision repair (BER), may also play a role in conferring resistance to alkylating agents in general, although their specific contribution to busulfan resistance is an area of ongoing investigation. pharmgkb.org

Cellular Transport-Mediated Resistance

The active transport of chemotherapeutic drugs out of cancer cells is a well-established mechanism of multidrug resistance (MDR). This process is mediated by a family of transmembrane proteins known as ATP-binding cassette (ABC) transporters.

Enhanced Drug Efflux (e.g., ABCB1/MDR1 Protein)

The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is one of the most extensively studied ABC transporters. nih.gov It functions as an ATP-dependent efflux pump, actively extruding a wide range of structurally diverse, hydrophobic compounds from the cell. nih.govplos.org This reduces the intracellular drug concentration, thereby diminishing the drug's cytotoxic effect and conferring a multidrug resistance phenotype. nih.gov The overexpression of ABCB1 is a common mechanism of resistance to many conventional anticancer drugs. nih.gov

However, the direct role of ABCB1/MDR1 in mediating resistance specifically to busulfan is not well-established. Busulfan is a highly lipophilic molecule that can easily cross the cell membrane. pharmgkb.org Despite extensive research into busulfan's pharmacology, specific membrane transporters for the drug and its metabolites have not been clearly elucidated. pharmgkb.org While enhanced efflux via transporters like ABCB1 is a critical resistance mechanism for many chemotherapies, its significance in the context of busulfan remains an area for further research. pharmgkb.orgnih.gov

Advanced Academic Research Methodologies and Mechanistic Biomarker Development

DNA Adductomics for Mechanistic Characterization

DNA adductomics, the comprehensive analysis of DNA adducts, serves as a cornerstone for elucidating the mechanistic pathways of DNA-damaging agents like Busulfan (B1668071). nih.gov This approach allows for the simultaneous screening of all covalent modifications to DNA, providing a full picture of the interactions between the drug, or its metabolites, and its primary cellular target. nih.gov The fundamental hypothesis is that the extent of DNA interaction by an alkylating agent is a key determinant of its therapeutic action, and therefore, measuring the DNA adducts formed could be instrumental in predicting patient response. umn.edunih.gov

Busulfan is a bifunctional alkylating agent that interacts with DNA to form both mono-adducts and crosslinks. pharmgkb.orgpatsnap.com Its mechanism involves the alkylation of nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940). patsnap.com This interaction leads to the formation of various DNA adducts, which are central to its cytotoxic effects. patsnap.com

Key Busulfan-derived adducts include:

1,4-bis(7-guanyl)butane: This is a significant interstrand or intrastrand crosslink formed when both ends of the busulfan molecule react with the N7 position of two guanine bases. chegg.comwikipedia.org This crosslinking is critical as it prevents DNA replication and can trigger apoptosis. patsnap.comwikipedia.org

Monofunctional Adducts: These occur when only one end of the busulfan molecule binds to a DNA base. An example includes adducts like 7-(4-hydroxybutyl)guanosine.

Research utilizing DNA adductomic approaches has successfully characterized a wide profile of these modifications. In one study reacting busulfan with calf-thymus DNA in vitro, 15 distinct adducts were detected. nih.govumn.edunih.gov Of these, 11 were identified as mono-adducts and four were crosslinks. nih.gov This comprehensive characterization provides a detailed library of potential DNA damage signatures caused by the compound. nih.gov

Table 1: In Vitro vs. In Vivo Detection of Busulfan-Derived DNA Adducts

CategoryNumber of Adducts Detected In VitroNumber of Adducts Detected In Vivo (Patient Blood)Reference
Busulfan-DNA Adducts 1512 umn.edu, nih.gov, nih.gov

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is the leading methodology for the detection and quantification of DNA adducts. nih.govuu.nl This powerful technique enables the comprehensive study of DNA adduct formation in both controlled in vitro settings and complex biological samples from patients. nih.gov

The general workflow for adduct quantitation involves:

Sample Collection: DNA is isolated from sources such as calf-thymus DNA for in vitro studies or patient blood for in vivo analysis. nih.gov

DNA Digestion: The isolated DNA is enzymatically digested into individual nucleosides.

LC-MS/MS Analysis: The digested sample is analyzed by LC-MS/MS. This allows for the separation of different nucleosides and their precise mass measurement, which can identify the modifications (adducts) based on their unique mass shifts. nih.gov

Quantitation: By comparing with synthetic standards of known adducts, researchers can accurately quantify the levels of specific adducts in a sample. nih.govnih.gov For instance, the concentrations of 7-(4-hydroxybutyl)guanosine were found to be significantly higher than those of 1,4-bis(7-guanyl)butane in patient samples. nih.gov

This adductomic approach is advantageous as it can screen for both known and previously unidentified modifications, providing a more complete understanding of the drug's interaction with DNA. nih.gov

A primary goal of DNA adductomics in this context is the development of predictive biomarkers to personalize therapy. umn.edunih.gov The premise is that the level and type of DNA adducts formed in a patient's cells could predict their clinical response to busulfan. nih.gov By establishing a link between specific adduct profiles and treatment outcomes, it may be possible to stratify patients who will respond effectively to the therapy. umn.edunih.gov

Studies have demonstrated the feasibility of quantifying busulfan-derived DNA adducts in patients undergoing chemotherapy, setting the stage for developing these adducts as biomarkers. nih.govnih.gov Beyond DNA adducts, other approaches like pharmacometabolomics are being explored to find endogenous plasma biomarkers that can predict busulfan clearance. nih.govnih.gov In one study, a model using seven specific ions found in pre-treatment plasma samples was able to accurately predict intravenous busulfan clearance in a high percentage of cases. nih.gov Such predictive models could help in personalizing drug administration to achieve a target plasma exposure, which is a known predictor of response. nih.gov

Preclinical In Vitro and Ex Vivo Models for Mechanistic Studies

Preclinical models are indispensable for investigating the cellular and molecular effects of compounds like busulfan and for conducting comparative studies of related analogues. These models range from cultured cell lines to complex animal systems.

Cell lines provide a controlled environment to dissect the molecular and cellular responses to busulfan. They are frequently used to study mechanisms of drug sensitivity and resistance. For example, gene expression analysis in busulfan-resistant leukemia cell lines has been used to identify genes that are differentially expressed compared to sensitive lines. pharmgkb.org These studies have implicated cell-cycle regulating genes (like CHK2 and CDC2) and apoptosis-related genes (such as BCL2 and BNIP3) in the response to busulfan. pharmgkb.org

Furthermore, cell line models, such as those for acute myeloid leukemia (AML), are used to investigate the cytotoxic effects of busulfan in combination with other therapeutic agents. nih.gov Such in vitro studies can reveal synergistic interactions and help in designing more effective combination therapies. nih.gov For instance, combining busulfan with epigenetic modifiers has been shown to enhance its cytotoxicity in AML cells. nih.gov

Murine models are critical for in vivo studies of busulfan's effects on the hematopoietic system and for comparing the efficacy of different analogues. nih.goveur.nl Busulfan is widely used in these models as a conditioning agent to deplete endogenous hematopoietic stem cells (HSCs) before bone marrow transplantation, creating the necessary "niche space" for donor cells to engraft. nih.govnih.govresearchgate.net

Key applications of murine models include:

Stem Cell Depletion: Studies in mice analyze the dose-dependent effects of busulfan on the depletion of various hematopoietic stem and progenitor cell populations. nih.govbohrium.comresearchgate.net While busulfan effectively depletes these cells, the kinetics differ from methods like gamma irradiation. nih.gov

Chimerism Mechanisms: Busulfan conditioning is used to generate bone marrow chimeras, which are invaluable for studying immune system development and function. nih.gov Because busulfan is toxic to HSCs but does not deplete circulating lymphocytes, it allows for the induction of chimerism while preserving peripheral immune homeostasis, an advantage over irradiation-based methods. nih.gov High levels of donor cell chimerism (over 80%) can be stably achieved in mice conditioned with busulfan. researchgate.net

Comparative Studies of Analogues: Murine transplant models are employed to compare the efficacy of different busulfan analogues in depleting HSCs and promoting donor-type chimerism. nih.goveur.nl In one such study, 25 different compounds were tested, identifying analogues with superior effectiveness for hematopoietic engraftment, which correlated well with their ability to deplete host stem cell subsets. nih.gov

Table 2: Research Findings from Murine Models Conditioned with Busulfan

Area of StudyKey FindingSignificanceReference
Stem Cell Depletion Effectively depletes hematopoietic stem and progenitor cells, though more slowly than gamma irradiation. nih.govProvides a less inflammatory alternative to irradiation for myeloablation. nih.gov nih.gov
Donor Chimerism Allows for the generation of stable, high-level donor cell chimerism while preserving peripheral immune homeostasis. nih.govEnables the study of immune cell dynamics in a more physiologically normal environment. nih.gov nih.gov, researchgate.net
Analogue Comparison Different busulfan analogues show varied efficacy in promoting engraftment, which correlates with their stem cell depletion activity. nih.govIdentifies more potent compounds for potential clinical application in bone marrow transplantation conditioning. nih.gov nih.gov, eur.nl

Based on a comprehensive search of available scientific and academic literature, there is no research data published on the specific chemical compound “Busulfan Propyl Mesylate.” While this compound is listed by some chemical suppliers as an impurity or related substance to Busulfan, there are no studies available that detail its metabolic stability, DNA-binding properties, or any computational chemistry analyses.

Therefore, it is not possible to generate the requested article focusing on the specified advanced research methodologies for "this compound" as no such research exists in the public domain.

Future Directions in Fundamental Chemical and Biological Research

Elucidating Uncharacterized Metabolic Pathways of Busulfan (B1668071) Propyl Mesylate and its Analogs

The metabolism of busulfan is a complex process primarily occurring in the liver. pharmgkb.org It is known to be initiated by conjugation with glutathione (B108866) (GSH), a reaction that can occur both spontaneously and catalyzed by glutathione S-transferase (GST) enzymes. nih.govnih.govresearchgate.net This initial step forms a sulfonium (B1226848) ion, which then undergoes further transformations through the mercapturic acid pathway or via a β-elimination reaction to produce tetrahydrothiophene (B86538) (THT). nih.govresearchgate.net THT is subsequently oxidized to tetrahydrothiophene 1-oxide and then to sulfolane (B150427). nih.govresearchgate.net

However, there are still gaps in our understanding of the complete metabolic profile of busulfan and its analogs like Busulfan Propyl Mesylate. Future research will likely focus on identifying and characterizing minor or previously unknown metabolites. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in this endeavor. A key area of investigation will be the potential role of other enzyme systems, beyond GSTs, in the metabolism of these compounds. For instance, the involvement of cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) in the oxidative metabolism of THT and other intermediates requires further exploration. nih.govresearchgate.net Understanding these uncharacterized pathways is crucial as they may contribute to inter-individual variability in drug response and toxicity.

Furthermore, the metabolic fate of newer, structurally diverse busulfan analogs is largely uncharted territory. Research will need to systematically investigate how modifications to the alkyl chain or the leaving group influence the metabolic pathways and the nature of the resulting metabolites. This knowledge is essential for the rational design of next-generation analogs with improved pharmacokinetic properties.

Molecular Targeting of Resistance Mechanisms in Cellular Models

A significant challenge in the application of alkylating agents like this compound is the development of cellular resistance. nih.govnih.gov Resistance can arise through various molecular mechanisms, broadly categorized as pre-target and post-target. nih.gov Pre-target resistance mechanisms limit the ability of the drug to reach its DNA target and include reduced drug accumulation and increased detoxification. nih.gov Post-target mechanisms involve the cell's ability to repair or tolerate the DNA damage caused by the alkylating agent. nih.gov

Future research will focus on the molecular targeting of these resistance pathways. Key areas of investigation include:

DNA Repair Pathways: The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a major contributor to resistance against some alkylating agents by removing alkyl groups from guanine (B1146940). aacrjournals.org While its role in busulfan resistance is not as prominent as with other agents, the involvement of other DNA repair pathways, such as the base excision repair (BER) and mismatch repair (MMR) pathways, warrants further investigation. pharmgkb.orgaacrjournals.org Developing inhibitors of key enzymes in these pathways could potentially sensitize resistant cells to this compound.

Glutathione (GSH) System: The intracellular concentration of GSH and the activity of GSTs are critical determinants of busulfan detoxification. nih.gov Strategies to deplete intracellular GSH or inhibit GST activity are being explored to enhance the efficacy of busulfan.

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of drugs from the cell, thereby reducing their intracellular concentration. mdpi.com Investigating the role of specific ABC transporters in this compound resistance and developing inhibitors for these pumps could be a promising therapeutic strategy.

Epithelial-Mesenchymal Transition (EMT): Cells that have undergone EMT have been shown to exhibit stem cell-like properties and increased drug resistance. mdpi.com The signaling pathways involved in EMT, such as the Hedgehog pathway, are potential targets for overcoming resistance. mdpi.com

Development of Novel Mechanistic Biomarkers beyond DNA Adducts

Currently, the primary biomarkers for assessing the activity of alkylating agents are DNA adducts. nih.govnih.govumn.edu These adducts are direct evidence of the drug's interaction with its molecular target. nih.gov However, relying solely on DNA adducts may not provide a complete picture of the cellular response to this compound.

Future research is directed towards the development of novel mechanistic biomarkers that can provide a more comprehensive understanding of the drug's effects. Potential areas of exploration include:

Transcriptomic Biomarkers: Gene expression profiling can identify specific gene signatures that are altered in response to drug treatment. nih.gov For example, the TGx-DDI biomarker, a multigene biomarker for DNA damage-inducing agents, has shown promise in distinguishing genotoxic from non-genotoxic compounds. nih.gov Developing similar transcriptomic biomarkers specific to this compound could help in assessing its genotoxic potential and predicting cellular responses.

Proteomic and Metabolomic Profiling: Analyzing changes in the proteome and metabolome of cells treated with this compound can reveal alterations in signaling pathways and metabolic processes that are not directly related to DNA damage. This information can provide insights into off-target effects and mechanisms of toxicity.

Pharmacometabolomics: Investigating the association between endogenous metabolomic compounds and clinical outcomes in patients receiving busulfan could lead to the identification of novel predictive biomarkers. nih.gov

Design and Synthesis of New Alkylating Agents with Enhanced Molecular Specificity and Controlled Reactivity

A major goal in the development of new anticancer drugs is to enhance their specificity for cancer cells while minimizing toxicity to normal cells. oup.com For alkylating agents, this involves designing molecules that can selectively target tumor cells and have controlled reactivity to reduce off-target effects.

Future research in this area will focus on several key strategies:

Targeted Delivery Systems: Conjugating this compound or its analogs to molecules that specifically bind to cancer cell surface receptors can enhance their delivery to tumor tissues. mdpi.com For example, linking the alkylating agent to steroids or other ligands that are preferentially taken up by cancer cells is a promising approach. mdpi.com

Sequence-Specific DNA Alkylating Agents: The development of agents that can recognize and alkylate specific DNA sequences would represent a significant advancement in targeted cancer therapy. oup.com This could be achieved by conjugating the alkylating moiety to DNA-binding molecules like pyrrole-imidazole polyamides. oup.com

Modifying the Alkylating Moiety: The reactivity of the alkylating agent can be modulated by altering the structure of the alkyl chain and the nature of the leaving group. unomaha.edu For instance, the synthesis of long-chain busulfan analogs has been explored to modify the lipophilicity and cytotoxic activity of the parent compound. unomaha.edunih.gov

Dual-Targeting Agents: Designing molecules that can act as both an alkylating agent and an inhibitor of another key cellular target, such as thymidylate synthase, is another innovative approach. researchgate.net

Below is an interactive data table summarizing some novel busulfan analogs and their properties:

CompoundModificationKey Finding
2-Tetradecylbutane-1,4-diol dimethanesulphonateLong-chain alkanediol dimethanesulphonateExhibited significant in vitro cytotoxicity against various solid tumor cell lines. nih.gov
1-(2,3,4,6-tetra-O-acetyl-Iβ-D-galactopyranosyl)-4-(methyl sulfonyl oxy) butane (B89635)Conjugation to acetylated galactoseShowed anti-cancer effects on K562 cancer cells. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
Indolinobenzodiazepine (IGN) monomer with a biaryl systemLinking IGN monomer to a DNA-binding biaryl systemResulting antibody-drug conjugates (ADCs) were highly cytotoxic in vitro and showed potent antitumor activity in vivo. nih.gov

Investigation of Genotoxic and Mutagenic Potentials of Related Compounds

Sulfonate esters, the chemical class to which this compound belongs, are known to have the potential to react with DNA and cause mutagenic events. acs.org Therefore, a thorough investigation of the genotoxic and mutagenic potential of related compounds is essential for risk assessment.

Future research in this area will involve:

Ames Test and other Mutagenicity Assays: The bacterial reverse mutation assay (Ames test) is a standard method for assessing the mutagenic potential of chemical compounds. nih.gov This and other in vitro and in vivo mutagenicity assays will be crucial for evaluating the risk associated with busulfan analogs and related sulfonate esters.

Structure-Activity Relationship (SAR) Studies: By systematically studying the mutagenicity of a series of related compounds, it is possible to establish SARs that can help predict the mutagenic potential of new molecules based on their chemical structure.

Computational Toxicology: In silico methods, such as Derek Nexus and Sarah Nexus, can be used to predict the mutagenic risk of compounds based on their chemical structure and known toxicophores. nih.gov These computational tools can be used to prioritize compounds for further experimental testing.

Regulatory Considerations: There is ongoing discussion and research regarding the actual risk posed by genotoxic impurities in pharmaceutical products. researchgate.netnih.gov Further studies are needed to provide a more robust scientific basis for regulatory guidelines concerning these impurities.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of Busulfan Propyl Mesylate in preclinical studies?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection for impurity profiling, as described in pridinol mesylate studies . Validate the method using parameters like linearity (R² ≥ 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%). Stability studies should include forced degradation under acidic, basic, oxidative, and thermal conditions to identify degradation products. Confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

Q. How can researchers design experiments to assess the pharmacokinetic (PK) profile of this compound in animal models?

  • Methodological Answer : Employ a crossover study design to minimize inter-subject variability. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration). Quantify drug concentrations using LC-MS/MS, ensuring calibration curves cover expected ranges (e.g., 1–1000 ng/mL). Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) using non-compartmental analysis. Include control groups to account for matrix effects .

Q. What in vitro assays are suitable for evaluating the cytotoxic efficacy of this compound?

  • Methodological Answer : Use cell viability assays (e.g., MTT or ATP-based luminescence) across multiple cancer cell lines (e.g., leukemia, solid tumors). Include dose-response curves (0.1–100 µM) to determine IC₅₀ values. Validate results with apoptosis markers (e.g., Annexin V/PI staining) and caspase-3/7 activation assays. Normalize data to untreated controls and replicate experiments ≥3 times .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s mechanism of action across different cell types?

  • Methodological Answer : Conduct transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify cell-type-specific pathways. Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., DNA alkylation vs. kinase inhibition). Compare results with structurally similar mesylates (e.g., nafamostat mesylate ) to isolate compound-specific effects. Apply statistical tools like principal component analysis (PCA) to discern patterns in multi-omics data .

Q. What experimental designs optimize reproducibility in this compound’s synthesis and scale-up for translational studies?

  • Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via FT-IR and X-ray crystallography. For scale-up, adhere to Good Laboratory Practices (GLP) and document deviations in batch records .

Q. How can computational modeling improve the prediction of this compound’s off-target effects?

  • Methodological Answer : Perform molecular docking against the Human Kinome and ATP-binding proteins using AutoDock Vina or Schrödinger. Validate predictions with kinase inhibition assays (e.g., radiometric or fluorescence-based). Cross-reference with ToxCast database to assess endocrine disruption potential. Use machine learning (e.g., random forest) to prioritize high-risk targets .

Q. What strategies resolve discrepancies in this compound’s efficacy between 2D monolayer vs. 3D organoid models?

  • Methodological Answer : Compare drug penetration using fluorescent analogs and confocal microscopy. Measure hypoxia markers (e.g., HIF-1α) in 3D models to assess microenvironmental influence. Co-culture with stromal cells (e.g., fibroblasts) to mimic in vivo conditions. Use microfluidics to simulate dynamic drug exposure .

Data Analysis & Reporting

Q. How should researchers statistically analyze dose-dependent toxicity data for this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to estimate LD₅₀/LC₅₀ values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. Report confidence intervals (95% CI) and effect sizes. Address outliers via Grubbs’ test or robust regression .

Q. What are the best practices for integrating this compound’s preclinical data into regulatory submissions?

  • Methodological Answer : Follow ICH guidelines (e.g., Q2(R1) for validation). Include raw datasets, protocol deviations, and negative controls in supplementary materials. Use the OECD’s Adverse Outcome Pathway (AOP) framework to contextualize toxicity findings. Cross-validate results with independent labs to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.